Stereochemical Identity: cis vs. trans Ring Junction Configuration
CAS 138027-02-8 is explicitly defined as the cis-configured racemate rac-(4aR,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate [1]. The trans diastereomer, tert-butyl (4aR,7aR)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate, is assigned a distinct CAS number (1383428-22-5) . This stereochemical distinction is not interchangeable; the cis configuration places the morpholine oxygen and the pyrrolidine nitrogen in a different spatial relationship compared to the trans isomer, which may affect downstream binding conformations in target engagement assays .
| Evidence Dimension | Stereochemical configuration (cis vs. trans ring junction) |
|---|---|
| Target Compound Data | cis racemate: rac-(4aR,7aS) |
| Comparator Or Baseline | trans diastereomer: (4aR,7aR) |
| Quantified Difference | Distinct CAS numbers (138027-02-8 vs. 1383428-22-5); different IUPAC stereodescriptors |
| Conditions | Structure elucidation via PubChem and ChemSpider databases |
Why This Matters
This matters for scientific selection because the cis and trans diastereomers are chemically distinct entities with separate CAS registrations; ordering the incorrect diastereomer will yield a compound with a different three-dimensional shape, potentially altering its suitability for a given synthetic or biological application.
- [1] PubChem. (2025). rac-tert-butyl (4aR,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate. PubChem CID 22875335. National Center for Biotechnology Information. View Source
